Pentadecane, 7-isocyanato-4,12-dimethyl-
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Overview
Description
Pentadecane, 7-isocyanato-4,12-dimethyl- is a chemical compound with the molecular formula C18H35NO. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a long carbon chain with two methyl groups at the 4th and 12th positions. This compound is part of the broader class of isocyanates, which are known for their reactivity and versatility in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentadecane, 7-isocyanato-4,12-dimethyl- typically involves the reaction of a suitable precursor with phosgene or a phosgene equivalent to introduce the isocyanate group. One common method is the reaction of 7-amino-4,12-dimethylpentadecane with phosgene under controlled conditions to yield the desired isocyanate compound .
Industrial Production Methods
In an industrial setting, the production of Pentadecane, 7-isocyanato-4,12-dimethyl- may involve continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Pentadecane, 7-isocyanato-4,12-dimethyl- undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Substitution Reactions: The compound can participate in substitution reactions where the isocyanate group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Alcohols and Amines: React with the isocyanate group to form urethanes and ureas, respectively.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbamic Acids: Formed from the reaction with water.
Scientific Research Applications
Pentadecane, 7-isocyanato-4,12-dimethyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Pentadecane, 7-isocyanato-4,12-dimethyl- primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as urethanes and ureas. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Hexamethylene diisocyanate (HDI): Another aliphatic isocyanate used in the production of polyurethanes.
Isophorone diisocyanate (IPDI): An aliphatic isocyanate with a cycloaliphatic structure, also used in polyurethane production.
Methylenediphenyl diisocyanate (MDI): An aromatic isocyanate widely used in the production of rigid polyurethane foams.
Uniqueness
Pentadecane, 7-isocyanato-4,12-dimethyl- is unique due to its long carbon chain and specific positioning of the isocyanate and methyl groups. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
320339-54-6 |
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Molecular Formula |
C18H35NO |
Molecular Weight |
281.5 g/mol |
IUPAC Name |
7-isocyanato-4,12-dimethylpentadecane |
InChI |
InChI=1S/C18H35NO/c1-5-9-16(3)11-7-8-12-18(19-15-20)14-13-17(4)10-6-2/h16-18H,5-14H2,1-4H3 |
InChI Key |
SLBFKXKJCPQZRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CCCCC(CCC(C)CCC)N=C=O |
Origin of Product |
United States |
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